Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Description
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative with the molecular formula C₆H₇BrN₂O₂. Its structure comprises a pyrazole ring substituted with a bromine atom at position 3 and an acetoxy methyl ester group at position 1. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ester group offers functionalization versatility through hydrolysis or transesterification .
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
methyl 2-(3-bromopyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3 |
InChI Key |
JDHGEEBXDKLSIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-bromo-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 3-substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : this compound can be synthesized via esterification of bromopyrazole precursors, analogous to methods for ethyl analogs (e.g., K₂CO₃-mediated alkylation) .
- Crystallography : Unlike tetrazole derivatives, bromopyrazole esters lack significant π-π stacking in crystal structures, relying instead on halogen and hydrogen bonds .
Biological Activity
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by various studies and data tables that summarize key research results.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties. The presence of a bromine atom in the structure enhances its reactivity and potential interactions with biological targets. These compounds often demonstrate a range of activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibiting inflammatory pathways.
- Anticancer : Potential to inhibit tumor growth.
The mechanism of action for this compound may involve various pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis, affecting cell proliferation.
- Reactive Intermediates : The bromine substituent can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to altered cellular functions.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Data
Research studies have provided quantitative data on the biological activity of this compound and related compounds. Below is a summary table of key findings:
Case Study 1: Antimicrobial Properties
In a study investigating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. This suggests its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of this compound using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The compound showed a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Study 3: Anticancer Activity
Preliminary investigations into the anticancer activity revealed that this compound inhibited the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
